![molecular formula C6H7BrN2O2S B2844310 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide CAS No. 888314-10-1](/img/structure/B2844310.png)
2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide
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Overview
Description
2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is a chemical compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.1 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is 1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9) . This code provides a unique identifier for the molecule, which can be used to retrieve its 3D structure from databases.Physical And Chemical Properties Analysis
2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Substituted Oxazoles
One key application of 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide derivatives is in the synthesis of substituted oxazoles. An efficient two-step synthesis involving intramolecular copper-catalyzed cyclization of functionalized enamides has been reported, allowing the introduction of various functional groups like ester, N-substituted carboxamide, or acyl functionalities at specific positions of the product oxazoles (Vijay Kumar et al., 2012).
Anticancer Agent Synthesis
Substituted 2-phenylthiazole-4-carboxamide derivatives, closely related to 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide, have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines. The substitution at specific positions by groups like methoxy has shown improvement in activity against certain cancer cells (Aliabadi et al., 2010).
Synthesis of Thiazoles
The synthesis of 2,4-disubstituted thiazoles using ionic liquid under ambient conditions has been described, demonstrating a practical approach towards the synthesis of therapeutically important compounds like Fanetizole. This involves the use of α-bromoketone and thiourea/thioamide, which is related to the chemical structure of 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide (Potewar et al., 2007).
Copper-Catalyzed Synthesis in Water
A copper-catalyzed synthesis method in water for producing 2-aminobenzothiazoles has been developed. This method uses copper(I) catalyst and is efficient for the intramolecular S-arylation of (o-iodoaryl) thioureas, which are structurally similar to 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide (Khatun et al., 2012).
Synthesis of Benzoxazoles
The compound also finds application in the synthesis of benzoxazoles. This involves the copper-catalyzed intramolecular coupling cyclization reactions of certain amides, demonstrating a method that could be applicable to derivatives of 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide (Wu et al., 2014).
Safety And Hazards
The safety information available indicates that 2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide is classified under the GHS06 hazard class . The hazard statements associated with this compound are H301-H311-H331 , which indicate toxicity if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-9(11-2)5(10)4-3-12-6(7)8-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKXSQPCHDEZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CSC(=N1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide |
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